An In-Depth Technical Guide to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide (CAS No. 14349-18-9)
An In-Depth Technical Guide to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide (CAS No. 14349-18-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving synthetic precision and efficacy. Among the repertoire of protected amino acids, (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a stable derivative of L-glutamine, has emerged as a critical building block. This guide, intended for the discerning scientific community, provides a comprehensive exploration of this compound, from its fundamental properties to its application in cutting-edge research. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an invaluable resource for professionals engaged in the synthesis of novel therapeutics.
Section 1: Core Compound Identity and Physicochemical Properties
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, commonly known in the scientific literature as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a key intermediate in biochemical research, particularly in peptide synthesis and the development of new pharmaceuticals.[1] Its unique molecular architecture, featuring a 4-nitrobenzyl ester protecting group, confers enhanced solubility and stability, making it a versatile tool in both molecular biology and medicinal chemistry.[1]
Table 1: Physicochemical Properties of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
| Property | Value | Source(s) |
| CAS Number | 14349-18-9 | [1] |
| Molecular Formula | C₁₂H₁₆BrN₃O₅ | [1] |
| Molecular Weight | 362.18 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 165-169 °C | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, L-Gln-ONb·HBr | [1] |
Section 2: The Strategic Role of the 4-Nitrobenzyl Protecting Group
The 4-nitrobenzyl (pNB) group serves as a robust protecting group for the carboxylic acid functionality of the glutamine side chain. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The electron-withdrawing nature of the nitro group provides stability to the ester linkage under various reaction conditions, yet it can be selectively cleaved when desired.
Mechanism of Protection and Rationale for Use
The primary purpose of the 4-nitrobenzyl ester is to mask the reactivity of the carboxyl group during the stepwise assembly of a peptide chain. This prevents the carboxyl group from interfering with the coupling reactions between the N-terminus of the growing peptide chain and the activated C-terminus of the incoming amino acid. The stability of the pNB ester to the mildly basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection makes it an orthogonal protecting group, allowing for flexible synthetic strategies.
Cleavage of the 4-Nitrobenzyl Protecting Group
The removal of the p-nitrobenzyl group is a critical step in the final deprotection of the synthesized peptide. Several methods can be employed for this purpose, each with its own advantages and specific applications.
-
Catalytic Hydrogenation: A common and mild method for cleaving benzyl-type protecting groups. However, it may not be compatible with other functional groups that are sensitive to reduction.
-
Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid can be used, although this method is less selective and may cleave other acid-labile protecting groups.[2]
-
Reductive Cleavage with SnCl₂: A method that offers mild, acidic reducing conditions for the deprotection of p-nitrobenzyl esters on a solid support.[3][4] This approach is advantageous as it avoids the use of more hazardous reagents.[3]
-
Photocleavage: The 2-nitrobenzyl group, a related protecting group, is known to be photocleavable.[5] While less common for the 4-nitrobenzyl group, this method offers a reagent-free deprotection strategy.
Section 3: Synthesis of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
While detailed proprietary synthesis methods may vary, a general and plausible synthetic route involves the esterification of L-glutamic acid. A key challenge in the synthesis of glutamine derivatives is preventing the cyclization to pyroglutamic acid.
General Synthetic Approach
A common strategy involves the reaction of a suitably protected L-glutamic acid derivative with 4-nitrobenzyl bromide. The protection of the α-amino group is essential during this step.
Caption: General synthetic workflow for the preparation of the title compound.
Illustrative Experimental Protocol (Conceptual)
This protocol is a conceptual illustration and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Protection of L-Glutamic Acid
-
Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-protected L-glutamic acid.
Step 2: Esterification with 4-Nitrobenzyl Bromide
-
Dissolve the N-protected L-glutamic acid in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., cesium carbonate or triethylamine) to form the carboxylate salt in situ.
-
Add 4-nitrobenzyl bromide to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir until the esterification is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to obtain the N-protected L-glutamic acid 4-nitrobenzyl ester.
Step 3: Amidation to form the Glutamine Derivative
-
Activate the γ-carboxylic acid of the N-protected L-glutamic acid 4-nitrobenzyl ester using a suitable coupling agent (e.g., DCC/HOBt or HATU).
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like DIEA) to the reaction mixture.
-
Stir at room temperature until the amidation is complete.
-
Purify the resulting N-protected L-glutamine 4-nitrobenzyl ester.
Step 4: Deprotection and Hydrobromide Salt Formation
-
Dissolve the N-protected L-glutamine 4-nitrobenzyl ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a solution of hydrogen bromide in acetic acid.[2]
-
Stir the mixture at room temperature to cleave the N-protecting group.
-
The hydrobromide salt of the product will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide.
Section 4: Applications in Drug Development and Research
The utility of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide extends across various facets of drug development, primarily owing to its role as a stable precursor to L-glutamine.[1]
Peptide Synthesis
This compound is a cornerstone in solid-phase peptide synthesis (SPPS), particularly when incorporating glutamine residues into a peptide sequence.[6][7] The protected glutamine derivative prevents side reactions such as dehydration of the side-chain amide to a nitrile or cyclization.
Illustrative Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc Chemistry:
Caption: A typical workflow for incorporating a pNB-protected glutamine residue in SPPS.
Targeting Glutamine Metabolism in Cancer
Cancer cells often exhibit a high demand for glutamine, a phenomenon known as "glutamine addiction," to fuel their rapid proliferation and survival.[8] This metabolic dependency makes the glutamine pathway an attractive target for anticancer therapies.[8] Glutamine derivatives and antagonists are being actively investigated for their potential to disrupt cancer cell metabolism.[9][10][11][12] While (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide is primarily a synthetic intermediate, its role in synthesizing glutamine-containing peptides and peptidomimetics makes it relevant to this field of research. These synthesized molecules can be designed as inhibitors of glutamine transporters or enzymes involved in glutamine metabolism.
Table 2: Examples of Glutamine Metabolism Inhibitors in Preclinical/Clinical Development
| Compound | Target | Therapeutic Approach | Reference(s) |
| CB-839 (Telaglenastat) | Glutaminase (GLS) | Inhibition of glutamine to glutamate conversion | [13] |
| JHU083 | Glutamine Antagonist Prodrug | Preferential activation in the tumor microenvironment to block glutamine metabolism | [13] |
| V-9302 | Glutamine Transporter Inhibitor | Blocks cellular uptake of glutamine | [9] |
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide are essential to ensure the safety of personnel and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific safety data sheet (SDS) for this compound may not be universally available, the safety precautions for related nitrobenzyl compounds and amino acid derivatives should be followed.
-
Potential Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The long-term effects of exposure have not been fully investigated.
-
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be handled in the same manner as the substance itself.[15]
Section 6: Conclusion
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide is more than a mere chemical intermediate; it is a strategic tool that empowers chemists to construct complex peptides and explore novel therapeutic avenues. Its stability, coupled with the reliable cleavage of the 4-nitrobenzyl protecting group, ensures its continued relevance in the synthesis of peptides with therapeutic potential. As our understanding of diseases at the molecular level deepens, particularly in areas like cancer metabolism, the demand for precisely engineered molecules will undoubtedly grow. This protected glutamine derivative will remain an indispensable component in the synthetic chemist's arsenal, facilitating the creation of the next generation of targeted therapies.
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH. [Link]
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Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC. [Link]
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Novel glutamine antagonist prodrugs to be developed as anticancer therapies. IOCB Prague. [Link]
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Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Frontiers in Immunology. [Link]
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Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI. [Link]
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p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed. [Link]
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SAFETY DATA SHEET. Bio-Rad. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. PMC. [Link]
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Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
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Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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